Imidazolidine, 2-(phenylimino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazolidine, 2-(phenylimino)-, also known as PIH, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. PIH has a unique structure that allows it to exhibit interesting properties, making it an attractive molecule for researchers.
Wirkmechanismus
The mechanism of action of Imidazolidine, 2-(phenylimino)- is not fully understood. However, it has been suggested that Imidazolidine, 2-(phenylimino)- may act as a nucleophile and participate in various reactions, including Michael addition and aldol reactions.
Biochemische Und Physiologische Effekte
Imidazolidine, 2-(phenylimino)- has been shown to exhibit various biochemical and physiological effects. It has been studied for its potential use as an antitumor agent, and it has also been shown to exhibit antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Imidazolidine, 2-(phenylimino)- in lab experiments is its unique structure, which allows it to exhibit interesting properties. However, one limitation is that Imidazolidine, 2-(phenylimino)- is not readily available and can be challenging to synthesize.
Zukünftige Richtungen
There are several future directions for research on Imidazolidine, 2-(phenylimino)-. One potential application is its use in the development of new catalysts for organic synthesis. Additionally, more studies are needed to fully understand the mechanism of action of Imidazolidine, 2-(phenylimino)- and its potential use as an antitumor agent. Finally, more efficient methods for synthesizing Imidazolidine, 2-(phenylimino)- need to be developed to make it more readily available for research purposes.
In conclusion, Imidazolidine, 2-(phenylimino)- is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. Its unique structure and interesting properties make it an attractive molecule for researchers. With further research, Imidazolidine, 2-(phenylimino)- has the potential to be used in various applications, including catalysis, organic synthesis, and material science.
Synthesemethoden
Imidazolidine, 2-(phenylimino)- can be synthesized through various methods, including the reaction of an imine with an imidazolidine ring. One method involves the reaction of benzaldehyde with imidazolidine in the presence of a catalyst to form Imidazolidine, 2-(phenylimino)-.
Wissenschaftliche Forschungsanwendungen
Imidazolidine, 2-(phenylimino)- has been studied extensively for its potential applications in various fields, including catalysis, organic synthesis, and material science. It has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.
Eigenschaften
CAS-Nummer |
1848-75-5 |
---|---|
Produktname |
Imidazolidine, 2-(phenylimino)- |
Molekularformel |
C9H11N3 |
Molekulargewicht |
161.2 g/mol |
IUPAC-Name |
N-phenyl-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C9H11N3/c1-2-4-8(5-3-1)12-9-10-6-7-11-9/h1-5H,6-7H2,(H2,10,11,12) |
InChI-Schlüssel |
JCOPITWIWLFFPC-UHFFFAOYSA-N |
SMILES |
C1CN=C(N1)NC2=CC=CC=C2 |
Kanonische SMILES |
C1CN=C(N1)NC2=CC=CC=C2 |
Andere CAS-Nummern |
1848-75-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.